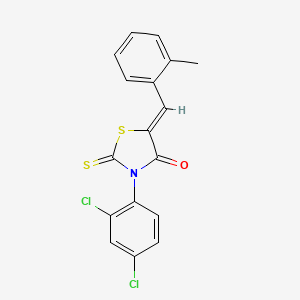
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTF belongs to the class of thiazolidin-4-one derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also activates the Nrf2-ARE pathway, which induces the expression of antioxidant enzymes and protects cells from oxidative stress. Moreover, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in various experimental models. It has been found to reduce the levels of inflammatory markers such as TNF-α, IL-1β, and IL-6 in animal models of inflammation. This compound also reduces oxidative stress by increasing the levels of antioxidant enzymes such as SOD, CAT, and GPx. Moreover, this compound inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. Additionally, this compound exhibits antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages as a research tool, including its potent anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dose optimization and toxicity studies are required before using this compound in preclinical and clinical studies.
将来の方向性
There are several future directions for the research on 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Firstly, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. Secondly, the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and infectious diseases need to be explored further. Thirdly, the development of novel this compound derivatives with improved solubility, bioavailability, and selectivity is warranted. Finally, the safety and efficacy of this compound need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
合成法
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by the reaction of 2,4-dichlorobenzaldehyde, 2-methylbenzylamine, and thiourea in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the thiazolidin-4-one ring. The final product is obtained in high yield and purity through recrystallization from a suitable solvent.
科学的研究の応用
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also possesses antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. Moreover, this compound has been shown to possess antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
(5Z)-3-(2,4-dichlorophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS2/c1-10-4-2-3-5-11(10)8-15-16(21)20(17(22)23-15)14-7-6-12(18)9-13(14)19/h2-9H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZOEMJECBSZOP-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4932743.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)

